![molecular formula C11H14ClN3 B3095982 N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride CAS No. 1269378-58-6](/img/structure/B3095982.png)
N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride
Overview
Description
“N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride” is a chemical compound with the empirical formula C11H14ClN3 . It has a molecular weight of 223.70 . The IUPAC name for this compound is N-methyl [3- (1H-pyrazol-1-yl)phenyl]methanamine dihydrochloride .
Molecular Structure Analysis
The InChI code for “N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride” is 1S/C11H13N3.2ClH/c1-12-9-10-4-2-5-11(8-10)14-7-3-6-13-14;;/h2-8,12H,9H2,1H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
“N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride” is a solid . More detailed physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the sources I found.Scientific Research Applications
Chemical Research
“N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride” is a chemical compound that is used in various chemical research . It is available for purchase from chemical suppliers, indicating its use in laboratory settings .
Biological Properties
Compounds with a pyrazole scaffold, such as “N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride”, have been found to exhibit a number of noteworthy biological properties. These include antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .
Antileishmanial Activity
Some compounds similar to “N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride” have shown promising antileishmanial activity. For example, certain compounds have demonstrated better antileishmanial activity when docked with Leishmania major pteridine reductase 1 (Lm-PTR1) .
Antimalarial Activity
Similarly, some compounds have shown potential as antimalarial agents. For instance, certain compounds have exhibited significant inhibition effects against Plasmodium berghei .
Dipeptidyl Peptidase 4 Inhibitors
Compounds with a similar structure to “N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride” have been used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines. These compounds act as selective and orally active dipeptidyl peptidase 4 inhibitors and have potential use as antidiabetic agents .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been used as intermediates in the synthesis of selective and orally active dipeptidylpeptidase 4 inhibitors , suggesting potential targets.
Mode of Action
Based on the structure of the compound, it can be inferred that it may interact with its targets through the pyrazole ring, a common pharmacophore in many bioactive compounds .
properties
IUPAC Name |
N-methyl-1-(3-pyrazol-1-ylphenyl)methanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.ClH/c1-12-9-10-4-2-5-11(8-10)14-7-3-6-13-14;/h2-8,12H,9H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUNGQAAOXUZIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)N2C=CC=N2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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